molecular formula C19H20ClN3O B12765214 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride CAS No. 86112-25-6

3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride

Cat. No.: B12765214
CAS No.: 86112-25-6
M. Wt: 341.8 g/mol
InChI Key: OYCLKVOYVNTRCS-UHFFFAOYSA-N
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Description

3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride is a chemical compound with the molecular formula C19H20ClN3O. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyridazine core, substituted with phenyl groups at positions 4 and 6, and an N-(2-methoxyethyl) group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is often synthesized through the condensation of hydrazine with a diketone or a similar precursor.

    Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions, often using phenyl halides and a suitable catalyst.

    Introduction of the N-(2-methoxyethyl) Group: This step involves the alkylation of the pyridazine nitrogen with 2-methoxyethyl chloride under basic conditions.

    Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazine ring or the phenyl groups, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, or ketones.

    Reduction: Hydrogenated derivatives of the pyridazine ring or phenyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions or as a ligand in receptor binding studies.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridazinamine, 4,6-diphenyl-: Lacks the N-(2-methoxyethyl) group, which may affect its solubility and reactivity.

    3-Pyridazinamine, 4,6-diphenyl-N-(ethyl)-, hydrochloride: Similar structure but with an ethyl group instead of a methoxyethyl group, potentially altering its biological activity.

    3-Pyridazinamine, 4,6-diphenyl-N-(2-hydroxyethyl)-, hydrochloride: Contains a hydroxyethyl group, which may enhance its hydrogen bonding capabilities.

Uniqueness

The presence of the N-(2-methoxyethyl) group in 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride imparts unique properties, such as increased solubility in organic solvents and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for various applications.

Properties

CAS No.

86112-25-6

Molecular Formula

C19H20ClN3O

Molecular Weight

341.8 g/mol

IUPAC Name

N-(2-methoxyethyl)-4,6-diphenylpyridazin-3-amine;hydrochloride

InChI

InChI=1S/C19H19N3O.ClH/c1-23-13-12-20-19-17(15-8-4-2-5-9-15)14-18(21-22-19)16-10-6-3-7-11-16;/h2-11,14H,12-13H2,1H3,(H,20,22);1H

InChI Key

OYCLKVOYVNTRCS-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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